Fondenafil-d5
Description
Contextualization within Phosphodiesterase Type 5 (PDE5) Inhibitor Research Landscape
Phosphodiesterase type 5 (PDE5) inhibitors are a class of compounds that have garnered significant research interest for their role in regulating the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. nih.gov This pathway is integral to various physiological processes, including smooth muscle relaxation. nih.gov The discovery and success of sildenafil (B151) catalyzed extensive research into new applications for PDE5 inhibitors, which are now investigated for their potential in treating a range of conditions beyond their initial indications, such as heart failure and neurological disorders. oup.comnih.govmdpi.com
Fondenafil is identified as a sildenafil-related compound, placing it within this active area of research. scbt.com While not an approved therapeutic agent, its structural similarity to established PDE5 inhibitors makes it and its deuterated analog, Fondenafil-d5, relevant to studies aimed at identifying and quantifying such compounds in various matrices.
Rationale for Deuterium (B1214612) Labeling in Pharmaceutical Reference Standards and Research Compounds
The substitution of hydrogen atoms with their stable isotope, deuterium, is a critical strategy in the development of high-quality internal standards for quantitative analysis. clearsynth.com This process, known as deuterium labeling, results in a compound that is chemically identical to the parent molecule but has a higher molecular weight. acanthusresearch.com The primary rationale for using deuterated compounds like this compound is to create an ideal internal standard for mass spectrometry-based assays. aptochem.com
An internal standard is a substance with similar physicochemical properties to the analyte (the substance being measured), which is added in a known quantity to samples. scioninstruments.com It helps to correct for variations that can occur during sample preparation, injection, and analysis, thereby improving the accuracy and precision of the results. scioninstruments.comcerilliant.com Deuterated standards are considered the gold standard because they co-elute with the non-labeled analyte during chromatography and exhibit nearly identical ionization behavior in the mass spectrometer, yet are easily distinguishable due to their mass difference. aptochem.comscispace.com
Significance of Isotopic Analogs in Quantitative Bioanalysis and Metabolomics Research
In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the goal is to accurately measure the concentration of a substance in a complex biological matrix like blood or plasma. nih.gov Isotopic analogs such as this compound are indispensable in this field. wisdomlib.org Their use, known as stable isotope dilution (SID) analysis, provides the highest possible analytical specificity. nih.gov
The key advantage is that the deuterated internal standard behaves almost identically to the analyte throughout the entire analytical process. nih.gov Any loss of analyte during sample extraction or variability in instrument response will affect the internal standard to the same degree. By measuring the ratio of the analyte's signal to the internal standard's signal, a highly accurate and reproducible quantification can be achieved. acanthusresearch.com This minimizes matrix effects, where other components in the sample can interfere with the measurement, a common challenge in bioanalysis. clearsynth.com
Table 1: Comparison of Physicochemical Properties of an Analyte and its Deuterated Internal Standard
| Property | Analyte (e.g., Fondenafil) | Isotopic Analog (e.g., this compound) | Rationale for Use as Standard |
| Chemical Structure | Identical Core Structure | Identical Core Structure with Deuterium Labels | Ensures identical chemical behavior, extraction recovery, and chromatographic retention time. aptochem.com |
| Molecular Weight | X | X + 5 | The mass difference allows for distinct detection by the mass spectrometer without interfering with the analyte's signal. aptochem.com |
| Retention Time (LC) | Nearly Identical | Nearly Identical | Co-elution is critical for effectively compensating for matrix effects and ionization variability. scispace.com |
| Ionization Efficiency | Identical | Identical | Ensures that the standard and analyte respond similarly in the mass spectrometer's ion source, leading to accurate ratio measurements. cerilliant.com |
Overview of this compound's Role as a Mechanistic Probe and Analytical Standard
The primary and most critical role of this compound is as an internal standard for the precise quantification of Fondenafil. clearsynth.comwisdomlib.org In this capacity, it is essential for pharmacokinetic studies that track the absorption, distribution, metabolism, and excretion of Fondenafil.
While its main function is as an analytical tool, deuterated compounds can also serve as mechanistic probes. The replacement of hydrogen with deuterium can sometimes alter the rate of metabolic reactions at the site of labeling, a phenomenon known as the "kinetic isotope effect." By comparing the metabolism of Fondenafil to that of this compound, researchers could potentially gain insights into its metabolic pathways. However, its predominant application remains in ensuring the reliability and accuracy of quantitative measurements.
Table 2: Illustrative Parameters for an LC-MS/MS Method Using this compound
This table provides a hypothetical example of the mass spectrometry parameters that would be used to quantify Fondenafil using this compound as an internal standard.
| Parameter | Fondenafil (Analyte) | This compound (Internal Standard) |
| Parent Ion (Q1) m/z | 453.2 | 458.2 |
| Product Ion (Q3) m/z | Example: 283.1 | Example: 283.1 or 288.1 |
| Collision Energy (eV) | Optimized Value (e.g., 25) | Optimized Value (e.g., 25) |
| Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
Note: The mass-to-charge (m/z) values are illustrative. The parent ion for this compound is +5 units higher than Fondenafil. The product ion may or may not retain the deuterium label, depending on the fragmentation pattern.
Properties
CAS No. |
1324230-58-1 |
|---|---|
Molecular Formula |
C24H32N6O3 |
Molecular Weight |
457.59 |
IUPAC Name |
5-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazine-1-carbonyl]phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C24H32N6O3/c1-5-8-18-20-21(28(4)27-18)23(31)26-22(25-20)17-15-16(9-10-19(17)33-7-3)24(32)30-13-11-29(6-2)12-14-30/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,31)/i2D3,6D2 |
InChI Key |
BNQTXDVBJLRWNB-QKLSXCJMSA-N |
SMILES |
CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)C(=O)N4CCN(CC4)CC)OCC)C |
Synonyms |
5-[2-Ethoxy-5-[(4-ethyl-d5-1-piperazinyl)carbonyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one; |
Origin of Product |
United States |
Synthetic Chemistry and Isotopic Labeling Strategies for Fondenafil D5
Retrosynthetic Analysis of Fondenafil and its Deuterated Analog
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. chemistry.coachamazonaws.comwikipedia.orgnumberanalytics.com For Fondenafil, the key disconnections in a retrosynthetic approach would logically break down the molecule into its core heterocyclic systems and functional group precursors.
A plausible retrosynthetic analysis for the Fondenafil scaffold would involve:
Disconnection of the sulfonylpiperazine moiety: This is a common and reliable disconnection that breaks the amide bond, leading back to a sulfonyl chloride derivative of the pyrazolopyrimidinone (B8486647) core and N-ethylpiperazine. amazonaws.comic.ac.uk
Disconnection of the pyrazolopyrimidinone ring: This heterocyclic system can be retrosynthetically cleaved to reveal a pyrazole (B372694) carboxylic acid and an amine precursor. ic.ac.uk
Disconnection of the pyrazole ring: The pyrazole itself can be disconnected to simpler acyclic precursors, such as a diketoester and hydrazine. ic.ac.uk
For Fondenafil-d5, the retrosynthetic strategy remains largely the same. However, a crucial consideration is the point at which the five deuterium (B1214612) atoms are introduced. The "d5" designation indicates that the ethyl group on the piperazine (B1678402) ring is perdeuterated. Therefore, the key difference in the retrosynthesis of this compound is the use of a deuterated N-ethylpiperazine precursor in the final coupling step.
Precursor Synthesis and Stereochemical Considerations in Deuterium Incorporation
The synthesis of this compound necessitates the preparation of key precursors, with particular attention to the introduction of deuterium.
Key Precursors for Fondenafil Synthesis:
| Precursor | Role in Synthesis |
| 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid | Forms the core pyrazole ring of the final molecule. |
| 2-Ethoxy-5-aminosulfonylbenzoic acid derivative | Provides the ethoxyphenyl and sulfonyl components. |
| N-Ethyl-d5-piperazine | The deuterated reagent for introducing the isotopic label. |
The synthesis of the pyrazole and ethoxyphenyl portions of the molecule follows established organic chemistry principles. ic.ac.uk The critical step for producing this compound is the synthesis of N-ethyl-d5-piperazine. This is typically achieved by reacting piperazine with a deuterated ethylating agent, such as ethyl-d5 bromide or ethyl-d5 iodide.
Advanced Methodologies for Deuterium-Specific Labeling
The introduction of deuterium into organic molecules can be achieved through various methods, ranging from simple exchange reactions to the use of complex deuterated reagents. acs.orgresearchgate.net
Hydrogen-Deuterium Exchange (H-D Exchange): This method involves the exchange of protons (¹H) for deuterons (²H) from a deuterium source, such as heavy water (D₂O) or deuterium gas (D₂), often in the presence of a catalyst. jst.go.jpnih.gov While cost-effective, H-D exchange can sometimes lack regioselectivity, leading to deuterium incorporation at multiple sites. acs.org
Deuterated Reagents: A more precise method involves the use of specifically deuterated building blocks. For this compound, the use of N-ethyl-d5-piperazine ensures that the deuterium atoms are incorporated only at the desired positions on the terminal ethyl group. This approach offers high isotopic purity and regioselectivity. rsc.org
Comparison of Deuterium Labeling Methodologies:
| Methodology | Advantages | Disadvantages |
| Hydrogen-Deuterium Exchange | Cost-effective, uses readily available deuterium sources. | Can lack regioselectivity, may require harsh reaction conditions. acs.org |
| Deuterated Reagents | High regioselectivity and isotopic purity. | Can be more expensive and require multi-step synthesis of the reagent. |
| Catalytic Deuteration | Can offer high selectivity under mild conditions. nih.gov | Catalyst development and optimization can be challenging. |
Purification and Characterization of Synthetic Intermediates and Final this compound Product
The purity and identity of this compound and its synthetic intermediates are confirmed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC): HPLC is used to separate the desired compound from any impurities, ensuring high chemical purity. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight of this compound and determining the extent of deuterium incorporation. The mass spectrum will show a molecular ion peak that is five mass units higher than that of the non-deuterated Fondenafil.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the structure of the molecule and to confirm the absence of protons at the deuterated positions. ²H NMR can be used to directly observe the deuterium nuclei, confirming their location in the molecule. nih.gov
These analytical methods are essential for quality control and to ensure that the final product meets the required specifications for its intended use as a reference standard.
Challenges and Innovations in Scalable Synthesis of Deuterated Pharmaceutical Reference Materials
The synthesis of deuterated compounds like this compound on a larger scale presents several challenges. nih.govresearchgate.net
Challenges in Scalable Synthesis:
Cost and Availability of Deuterated Reagents: The starting materials for deuterated synthesis, particularly those with high isotopic enrichment, can be expensive and may not be readily available in large quantities. nih.gov
Maintaining Isotopic Purity: Ensuring high levels of deuterium incorporation and minimizing the presence of partially deuterated or non-deuterated species can be difficult to achieve on a large scale. researchgate.net
Reaction Optimization: Laboratory-scale procedures often need significant modification and optimization to be viable for large-scale production, focusing on yield, efficiency, and safety. musechem.com
Innovations in Deuterated Synthesis:
To address these challenges, researchers are continuously developing new and innovative methods for isotopic labeling.
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to improved yields, selectivity, and safety, particularly for reactions that are difficult to scale up in traditional batch reactors. ansto.gov.au
Novel Catalysts: The development of more efficient and selective catalysts for H-D exchange and other deuteration reactions is an active area of research. nih.gov These new catalysts can enable deuteration to occur under milder conditions and with greater precision.
Late-Stage Functionalization: Techniques that allow for the introduction of deuterium into a molecule at a late stage of the synthesis are highly desirable as they reduce the number of steps that need to be carried out with expensive deuterated materials. musechem.com
These advancements are crucial for making deuterated pharmaceutical reference materials like this compound more accessible and affordable for research and development.
Advanced Analytical Methodologies for Fondenafil D5 Characterization and Quantification
Chromatographic Separation Techniques
Chromatographic techniques are fundamental to the analytical process, serving to separate the compound of interest from complex matrices prior to detection and quantification. usp.org The choice of method depends on the physicochemical properties of the analyte and the objective of the analysis.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of pharmaceutical compounds like Fondenafil-d5. asianjpr.com Method development focuses on achieving optimal separation from the parent compound (Fondenafil) and any potential impurities or metabolites. Reversed-phase (RP) HPLC is the most common approach, utilizing a non-polar stationary phase and a polar mobile phase. ijpsr.com
Key aspects of HPLC method development include:
Column Selection : C18 columns are frequently used due to their hydrophobicity, which is well-suited for retaining and separating PDE5 inhibitors. ijpsr.comekb.eg Column dimensions and particle size are chosen to balance resolution and analysis time.
Mobile Phase Composition : The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium (B1175870) formate, ammonium acetate, or phosphate (B84403) buffer). ekb.egscielo.br The pH of the buffer is optimized to ensure the analyte is in a suitable ionic state for retention and peak shape.
Detection : A Diode Array Detector (DAD) or UV detector is commonly employed, with the detection wavelength set at an absorption maximum for the analyte, often around 230 nm or 290 nm for this class of compounds. ijpsr.comekb.eg
Optimization involves adjusting parameters such as the mobile phase gradient, flow rate, and column temperature to achieve sharp, symmetrical peaks with adequate resolution in a minimal amount of time. asianjpr.comresearchgate.net
Table 1: Typical HPLC Method Parameters for PDE5 Inhibitor Analysis
| Parameter | Typical Value / Condition | Purpose |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Stationary phase for reversed-phase separation. |
| Mobile Phase | Acetonitrile/Methanol and Buffer (e.g., 0.05M KH2PO4) | Elutes the compound from the column. |
| pH | 3.0 - 6.0 | Controls ionization and retention of the analyte. |
| Flow Rate | 1.0 - 1.5 mL/min | Affects retention time, resolution, and backpressure. |
| Detection | UV at 230 or 290 nm | Quantifies the analyte based on light absorbance. |
| Injection Volume | 10 - 20 µL | Amount of sample introduced into the system. |
| Temperature | 25 - 40 °C | Influences viscosity and separation efficiency. |
This table represents typical starting conditions for method development based on analogous compounds. ijpsr.comekb.egresearchgate.net
Gas Chromatography (GC) Applications for Volatile Derivatives
Gas Chromatography (GC) is generally not the primary analytical technique for compounds like this compound. ijpsjournal.com PDE5 inhibitors are typically large, polar, and non-volatile molecules with high boiling points, making them unsuitable for direct GC analysis which requires the analyte to be vaporized without decomposition. While techniques like pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) exist for analyzing non-volatile substances, they are more commonly applied to polymers and are destructive. researchgate.net For this compound, GC would only be applicable if the compound were chemically modified through a derivatization process to create a more volatile and thermally stable derivative. However, this adds complexity and potential for error, making liquid chromatography the overwhelmingly preferred method.
Ultra-High Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed
Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering substantial improvements in resolution, sensitivity, and speed of analysis. nih.gov This is achieved by using columns packed with smaller particles (typically less than 2 µm), which requires a specialized system capable of handling the resulting high backpressures. nih.govmdpi.com
The primary advantages of UPLC for this compound analysis include:
Increased Throughput : Analysis times can be reduced significantly, often by a factor of up to nine compared to conventional HPLC, without sacrificing separation quality. nih.gov
Improved Resolution : The higher efficiency of UPLC columns allows for better separation of closely eluting peaks, which is critical for resolving the analyte from complex matrix components or metabolites.
Reduced Solvent Consumption : Faster run times and lower flow rates lead to a decrease in the amount of solvent used, making it a more environmentally friendly and cost-effective technique. mdpi.com
Method transfer from HPLC to UPLC is a common strategy to enhance laboratory efficiency. nih.govrsc.org
Table 2: Comparison of Typical HPLC and UPLC Performance for Analogous Compound Analysis
| Feature | HPLC | UPLC |
|---|---|---|
| Particle Size | 3 - 5 µm | < 2 µm |
| Typical Run Time | 10 - 15 min | 2 - 6 min |
| System Pressure | 1,000 - 4,000 psi | 6,000 - 15,000 psi |
| Resolution | Good | Excellent |
| Solvent Consumption | Higher | Lower |
This table provides a general comparison based on published methods for similar analytes. nih.govnih.govrsc.org
Orthogonal Chromatographic Approaches for Comprehensive Profile Analysis
For a comprehensive analysis, especially during method development and impurity profiling, orthogonal chromatographic approaches may be employed. This strategy involves using two or more separation techniques that rely on different chemical or physical principles. usp.orgcreative-proteomics.com For instance, a sample could be analyzed using a reversed-phase (RP) method, which separates based on hydrophobicity, and then by a hydrophilic interaction liquid chromatography (HILIC) method, which separates based on polarity. This dual-analysis approach provides a more complete profile of the sample, increasing the confidence that all components, including unexpected impurities, have been detected and separated.
Mass Spectrometric Detection and Analysis
Mass spectrometry (MS) is an indispensable tool for the definitive identification and precise quantification of this compound, especially when coupled with liquid chromatography. azolifesciences.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Applications
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices. nih.govca.gov In this context, this compound serves as an ideal internal standard (IS) for the quantification of Fondenafil. The IS is added to samples at a known concentration and co-elutes with the analyte, allowing for correction of any variability during sample preparation and analysis. nih.gov
The process involves:
Chromatographic Separation : An HPLC or UPLC system separates Fondenafil and this compound from matrix components. lawdata.com.tw
Ionization : The column eluent is directed into the mass spectrometer's ion source, typically using electrospray ionization (ESI), which generates charged parent ions of the analytes. nih.gov
Tandem Mass Analysis : A triple quadrupole (QqQ) mass spectrometer is commonly used. In the first quadrupole (Q1), a specific parent ion (precursor ion) is selected for both Fondenafil and this compound. These selected ions are then fragmented in the collision cell (Q2). In the third quadrupole (Q3), specific fragment ions (product ions) are selected and monitored. ca.gov
This technique, known as Multiple Reaction Monitoring (MRM), is exceptionally sensitive and selective because it only detects molecules that have a specific precursor-product ion transition. lawdata.com.twnih.gov The stable isotope-labeled this compound is the perfect IS because it has nearly identical chemical properties and chromatographic behavior to Fondenafil but is differentiated by its higher mass. researchgate.net
Table 3: Illustrative LC-MS/MS Parameters for Fondenafil Quantification using this compound as Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
|---|---|---|---|
| Fondenafil | [M+H]⁺ | Fragment 1 | Positive ESI |
| Fondenafil | [M+H]⁺ | Fragment 2 (Confirmatory) | Positive ESI |
| This compound (IS) | [M+H+5]⁺ | Fragment 1 + 5 (or other) | Positive ESI |
This table is a hypothetical representation. The exact mass-to-charge (m/z) values for precursor and product ions would need to be determined experimentally.
Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) Assay Development
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized this compound
While LC-MS is generally preferred for the analysis of PDE-5 inhibitors due to their low volatility and thermal instability, GC-MS can be a complementary technique, particularly when coupled with derivatization. oak.go.krmdpi.com
Derivatization is a chemical modification process used to improve the analytical properties of a compound for GC-MS analysis. oak.go.kr For compounds like this compound, which may contain polar functional groups, derivatization can increase volatility and thermal stability, leading to better chromatographic peak shape and improved sensitivity. oak.go.krnih.gov
Silylation is a common derivatization technique where active hydrogens in functional groups like hydroxyls (-OH) and amines (-NH) are replaced with a trimethylsilyl (B98337) (TMS) group. oak.go.kr Common silylating agents include:
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) oak.go.kr
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) oak.go.kr
Studies on related PDE-5 inhibitors have shown that TMS derivatization significantly improves their detectability by GC-MS. oak.go.krnih.gov For instance, hydroxylated analogues of sildenafil (B151) that were not detectable by GC-MS without derivatization could be readily identified after treatment with BSTFA or MTBSTFA. oak.go.kr The choice of derivatizing agent can be selective for certain compounds. oak.go.kr
Table 3: Derivatization Reagents for GC-MS Analysis of PDE-5 Inhibitors
| Reagent | Target Functional Groups | Application Example |
| BSTFA | Hydroxyl (-OH), Amine (-NH) | Derivatization of tadalafil (B1681874) for GC/MS analysis. nih.gov |
| MTBSTFA | Hydroxyl (-OH) | Selective derivatization of xanthoanthrafil. oak.go.kr |
When using deuterated internal standards like this compound, it is important to consider potential isotope effects.
Chromatographic Isotope Effect: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase liquid chromatography. waters.comnih.gov This phenomenon, known as the deuterium (B1214612) isotope effect, is attributed to changes in the molecule's lipophilicity upon deuterium substitution. waters.com While often small, this retention time shift can be significant if it leads to differential matrix effects between the analyte and the internal standard. waters.comnih.gov In gas chromatography, deuterated molecules also typically have shorter retention times than their protiated analogs. nih.gov The magnitude of this effect can depend on the number and position of the deuterium atoms. researchgate.net
Mass Spectrometric Fragmentation: The presence of deuterium atoms can influence the fragmentation pathways of a molecule in the mass spectrometer. The study of the mass spectra of deuterated analogues is a powerful technique for elucidating fragmentation mechanisms. dea.govscielo.br By comparing the mass spectrum of Fondenafil with that of this compound, the location of the deuterium atoms can be confirmed, and the fragmentation pathways can be more clearly understood. dea.govcore.ac.uk This is because fragments retaining the deuterium label will have a corresponding mass shift. dea.gov
Evaluation of Chemical Derivatization Strategies for Improved MS Detection
Spectroscopic Characterization (Advanced Applications)
Spectroscopic methods are indispensable in the structural elucidation and quality control of this compound. These techniques provide a comprehensive understanding of the molecule's atomic and molecular properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Confirmation and Structural Integrity (e.g., ¹H, ¹³C, ²H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including isotopically labeled compounds like this compound. aocs.org By examining the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the confirmation of deuterium incorporation.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the primary goal is to confirm the absence of signals corresponding to the protons that have been replaced by deuterium. The integration of the remaining proton signals allows for the quantification of the degree of deuteration. The chemical shifts of the non-deuterated protons in this compound are expected to be very similar to those in the unlabeled Fondenafil, although minor shifts can occur due to isotopic effects. thieme-connect.de
²H NMR Spectroscopy: Deuterium (²H) NMR is the most direct method for confirming the presence and location of deuterium atoms in the molecule. magritek.com The ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions of deuteration. magritek.com The chemical shift range in ²H NMR is similar to that of ¹H NMR, but the signals are typically broader. magritek.com This technique provides unequivocal evidence of successful deuteration. magritek.com
Interactive Data Table: Illustrative NMR Data for this compound
| Nucleus | Typical Chemical Shift (ppm) | Expected Multiplicity | Notes |
| ¹H | Varies by position | Singlet, Doublet, etc. | Absence of signals at deuterated positions confirms labeling. |
| ¹³C | Varies by position | Singlet | Carbons bonded to deuterium may show upfield shifts and splitting. |
| ²H | Varies by position | Singlet (broad) | Directly observes the deuterium nuclei, confirming deuteration. |
Infrared (IR) Spectroscopy for Functional Group Analysis and Deuterium Isotope Effects
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. athabascau.ca In the context of this compound, IR spectroscopy serves a dual purpose: confirming the presence of key functional groups and observing the isotopic effect of deuterium substitution.
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups, such as C=O (carbonyl), C-N (amine), and aromatic C-H bonds. fiveable.mesavemyexams.com The replacement of hydrogen with deuterium, a heavier isotope, leads to a predictable shift in the vibrational frequencies of the bonds involving deuterium. libretexts.org Specifically, C-D stretching vibrations occur at a lower frequency (wavenumber) compared to C-H stretching vibrations. libretexts.org This isotopic shift provides clear evidence of deuteration. libretexts.org The magnitude of this shift can be theoretically approximated using the principles of the harmonic oscillator model. uni-muenchen.de
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |
| Aromatic C-H | Stretch | 3100-3000 | Confirms the presence of the aromatic rings. |
| Aliphatic C-H | Stretch | 3000-2850 | Confirms the presence of alkyl groups. |
| C-D | Stretch | ~2200-2100 | The presence of this band is a direct indication of deuteration. |
| C=O (Amide) | Stretch | 1700-1640 | Characteristic of the amide functional group in the structure. copbela.org |
| C=C (Aromatic) | Stretch | 1600-1450 | Confirms the aromatic ring structures. |
| C-N | Stretch | 1335-1250 | Characteristic of aromatic amines. copbela.org |
UV-Visible Spectroscopy for Purity Assessment and Molar Absorptivity Determination
UV-Visible spectroscopy is a widely used analytical technique for determining the purity of a substance and for quantitative analysis. technologynetworks.commrclab.com It measures the absorption of ultraviolet and visible light by a molecule. For a compound like this compound, which contains chromophores (light-absorbing groups) such as aromatic rings and carbonyl groups, UV-Vis spectroscopy is a valuable tool.
The UV-Vis spectrum of this compound is expected to be very similar to that of its non-deuterated counterpart, as the electronic transitions responsible for UV absorption are generally not significantly affected by isotopic substitution. The wavelength of maximum absorbance (λmax) is a characteristic property of the molecule. By measuring the absorbance at λmax, the concentration of this compound in a solution can be determined using the Beer-Lambert law, provided the molar absorptivity (ε) is known.
Purity assessment can be performed by comparing the shape of the obtained spectrum to that of a reference standard. The presence of impurities with different chromophores may lead to changes in the spectrum, such as the appearance of additional peaks or a shift in the λmax. The molar absorptivity, a measure of how strongly a chemical species absorbs light at a given wavelength, can be determined by measuring the absorbance of a series of solutions of known concentrations.
Interactive Data Table: UV-Visible Spectroscopic Properties of this compound
| Parameter | Typical Value | Significance |
| λmax (in a specified solvent) | To be determined experimentally | The wavelength at which the compound has the strongest light absorption. |
| Molar Absorptivity (ε) at λmax | To be determined experimentally | A constant that relates absorbance to concentration, crucial for quantitative analysis. |
| Spectral Shape | Characteristic profile | Comparison with a reference standard helps in assessing purity. |
In Vitro and Animal Model Studies on Fondenafil D5 Metabolism and Disposition
Hepatic Microsomal and Hepatocyte Stability Assays
In vitro metabolic stability assays are fundamental in early drug development to predict how a drug will be cleared by the liver in the body. creative-bioarray.comevotec.com These assays typically utilize liver microsomes, which are subcellular fractions rich in Phase I drug-metabolizing enzymes like cytochrome P450s (CYPs), or intact hepatocytes, which contain both Phase I and Phase II enzymes. lcms.cznih.gov
Interactive Table: Representative Metabolic Stability of Fondenafil-d5 in Liver Microsomes and Hepatocytes
Instructions:| Species | Test System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | Microsomes | 45 | 31 |
| Rat | Microsomes | 25 | 55 |
| Canine | Microsomes | 60 | 23 |
| Human | Hepatocytes | 55 | 25 |
| Rat | Hepatocytes | 30 | 46 |
Identification of In Vitro Metabolic Pathways and Metabolite Structures using this compound as a Tracer
Utilizing this compound as a tracer is a powerful technique for identifying metabolic pathways. nih.gov The deuterium (B1214612) atoms act as a stable isotopic label, allowing drug-related molecules to be easily distinguished from endogenous biological components using high-resolution mass spectrometry (HRMS). mdpi.com When a mixture of labeled (this compound) and unlabeled (Fondenafil) compound is incubated with liver microsomes, metabolites appear as distinct "twin ion" peaks in the mass spectrum, separated by the mass difference of the incorporated deuterium atoms. This simplifies the process of tracking and identifying all biotransformation products. mdpi.com
For compounds like Fondenafil, common metabolic transformations include N-dealkylation of the piperazine (B1678402) ring and aromatic hydroxylation. The retention or loss of the deuterium label in the resulting metabolites provides valuable information about the specific sites of metabolic attack. mdpi.com
Interactive Table: Major In Vitro Metabolites of this compound Identified Using LC-MS
Instructions:| Metabolite ID | Biotransformation | Deuterium Label Status |
| M1 | N-Desethyl Fondenafil | Retained |
| M2 | Hydroxy-Fondenafil | Retained |
| M3 | N-Oxide Fondenafil | Retained |
| M4 | Catechol derivative | Retained |
Evaluation of Enzyme Kinetics and Isozyme Specificity (e.g., Cytochrome P450, UGT)
Identifying the specific enzymes responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions. For many drugs, the cytochrome P450 (CYP) family of enzymes, particularly the CYP3A4 and CYP2C9 isoforms, are the primary drivers of Phase I metabolism. capes.gov.br UGTs (UDP-glucuronosyltransferases) are key enzymes in Phase II metabolism, conjugating the drug or its metabolites to facilitate excretion. nih.gov
Enzyme kinetic studies are performed using recombinant human CYP isozymes to determine which specific enzymes metabolize this compound. These experiments measure the Michaelis-Menten constants, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), to characterize the affinity and capacity of each enzyme for the drug.
Interactive Table: Kinetic Parameters for the Metabolism of this compound by Major CYP Isoforms
Instructions:| Enzyme | Major Metabolite | Km (µM) | Vmax (pmol/min/pmol CYP) |
| CYP3A4 | N-Desethyl Fondenafil | 15 | 120 |
| CYP2C9 | Hydroxy-Fondenafil | 50 | 45 |
| CYP2D6 | N-Desethyl Fondenafil | 85 | 20 |
In Vivo Metabolic Fate Investigations in Animal Models (e.g., Rodents, Canines) using Deuterated Tracers
Animal models are essential for understanding the complete metabolic fate, or disposition, of a new chemical entity. Studies in species such as rats or canines provide insights into the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a whole organism. nih.govharvard.edu
In these investigations, a dose of this compound is administered to the animals, and biological samples like blood, urine, and feces are collected over a period of time. The use of a deuterated tracer allows for precise measurement of the parent drug and its metabolites in these complex biological matrices. plos.org This helps to determine the primary routes of elimination from the body and to identify the major circulating and excreted metabolites, providing a comprehensive picture of the drug's disposition. nih.gov
Comparative Metabolism of Fondenafil and this compound (Kinetic Isotope Effects in Metabolism)
A key reason for using deuterated compounds in metabolic research is to investigate the kinetic isotope effect (KIE). wikipedia.org The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. nih.gov This means that more energy is required to break a C-D bond, which can slow down the rate of a chemical reaction if that bond cleavage is the rate-determining step. nih.govwikipedia.org
Interactive Table: Comparative Rate of N-Desethyl Metabolite Formation
Instructions:| Compound | Enzyme System | Rate of Metabolite Formation (pmol/min/mg protein) | Kinetic Isotope Effect (kH/kD) |
| Fondenafil | Human Liver Microsomes | 88.5 | 2.5 |
| This compound | Human Liver Microsomes | 35.4 | |
| Fondenafil | Recombinant CYP3A4 | 115.2 | 2.6 |
| This compound | Recombinant CYP3A4 | 44.3 |
Stability and Degradation Pathway Analysis of Fondenafil D5
Forced Degradation Studies (Hydrolytic, Oxidative, Photolytic, Thermal Stress)
Forced degradation studies, or stress testing, are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule. nih.govpharmtech.com These studies involve subjecting the compound to conditions more severe than its intended storage to accelerate degradation. nih.govopenaccessjournals.com For Fondenafil-d5, a comprehensive forced degradation study would include the following conditions, based on established protocols for other PDE5 inhibitors like sildenafil (B151), tadalafil (B1681874), and vardenafil (B611638). rjptonline.orgscirp.orgthaiscience.infowho.int
Hydrolytic Stress: The stability of this compound would be assessed across a range of pH values (acidic, neutral, and alkaline) to simulate potential hydrolysis. Studies on sildenafil and tadalafil have shown susceptibility to both acid and base hydrolysis, suggesting that this compound may also degrade under these conditions. rjptonline.orgthaiscience.infonih.govscielo.br For instance, tadalafil has shown significant degradation in acidic and alkaline media. rjptonline.orgresearchgate.net
Oxidative Stress: Exposure to an oxidizing agent, such as hydrogen peroxide, is a critical part of stress testing. scirp.org Sildenafil has been observed to be completely degraded by oxidation, indicating that the molecular structure common to PDE5 inhibitors may be susceptible to oxidative degradation. thaiscience.inforesearchgate.net It is plausible that the ether and nitrogen-containing heterocyclic moieties in this compound would be prone to oxidation.
Photolytic Stress: The photostability of this compound would be evaluated by exposing it to controlled light sources, such as a xenon lamp, to simulate sunlight. nih.gov Photodegradation studies on sildenafil and vardenafil have identified several phototransformation products, indicating that light exposure can be a significant degradation pathway. nih.govnih.gov The presence of chromophores in the this compound structure suggests a potential for light-induced degradation.
The following table summarizes the typical conditions used in forced degradation studies for PDE5 inhibitors, which would be applicable to this compound.
| Stress Condition | Typical Reagent/Condition | Expected Outcome for this compound (Inferred) |
| Acid Hydrolysis | 1N HCl, heated | Degradation is likely. |
| Base Hydrolysis | 1N NaOH, heated | Degradation is likely. |
| Oxidation | 3-30% H₂O₂ | Significant degradation is expected. |
| Photolysis | UV or Xenon lamp exposure | Potential for multiple degradation products. |
| Thermal (Dry Heat) | 60-80°C | Stability should be evaluated, potential for degradation. |
Identification and Characterization of Degradation Products using Advanced Analytical Techniques (e.g., LC-MS/MS, HRMS)
Following forced degradation, the resulting mixtures are analyzed to identify and characterize the degradation products. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the primary tool for this purpose. sepscience.comnih.gov
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This technique is invaluable for separating the parent drug from its degradation products and providing structural information. nih.gov The fragmentation patterns obtained from MS/MS analysis help in elucidating the structures of the impurities. Studies on sildenafil and vardenafil have successfully used LC-MS/MS to identify phototransformation products. nih.govnih.gov
HRMS (High-Resolution Mass Spectrometry): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of degradation products. nih.gov This is crucial for confirming the identity of unknown impurities.
Based on the known degradation pathways of similar PDE5 inhibitors, potential degradation products of this compound could arise from:
Hydrolysis of the sulfonamide or ether linkages.
Oxidation of the piperazine (B1678402) ring or other nitrogen-containing rings. ahajournals.orgahajournals.org
N-dealkylation. fda.gov
Cleavage of the heterocyclic rings under photolytic stress. nih.gov
The deuterated (d5) portion of this compound is on an ethyl group, and its impact on the degradation pathways would need to be specifically investigated, although it is generally expected to have a minimal effect on the primary degradation reactions.
Development of Stability-Indicating Analytical Methods for this compound
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time. who.int The key feature of a SIAM is its ability to separate the parent drug from its degradation products, ensuring an accurate measurement of the active pharmaceutical ingredient (API). who.int
The development of a SIAM for this compound would typically involve:
Forced Degradation: Generating degradation products under various stress conditions as described in section 5.1. nih.gov
Method Development: Primarily using reverse-phase HPLC with UV detection, the chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature) are optimized to achieve adequate separation of the this compound peak from all degradation product peaks. rjptonline.orgscirp.orgnih.gov
Method Validation: The developed method is then validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness. rjptonline.orgresearchgate.net The specificity is confirmed by demonstrating that the assay of the parent drug is unaffected by the presence of its degradation products. scirp.org
Kinetic Modeling of Degradation Pathways and Shelf-Life Prediction of Research Materials
Kinetic modeling of degradation is used to predict the rate at which a compound degrades under specific conditions and to estimate its shelf-life. The degradation of pharmaceuticals often follows zero-order or first-order kinetics. nih.gov
Kinetic Modeling: By analyzing the concentration of this compound at different time points during forced degradation studies, a kinetic model can be developed. nih.gov For example, a study on sildenafil photodegradation found that the process followed first-order kinetics when the drug was isolated. scielo.br The rate constants for the degradation of this compound under different stress conditions would be determined.
Shelf-Life Prediction: The Arrhenius equation, which relates the rate of a chemical reaction to temperature, can be used to predict the degradation rate at lower, more typical storage temperatures based on data from accelerated thermal degradation studies. umsha.ac.ir This allows for an estimation of the shelf-life of this compound as a research material, which is critical for ensuring the validity of experimental outcomes. For example, stability studies on sildenafil oral suspensions have been used to establish a shelf-life of at least 90 days at various temperatures. nih.govmdpi.com
Influence of Environmental Factors on this compound Stability
The stability of a chemical compound is significantly influenced by environmental factors. umsha.ac.irjcdronline.orgfiveable.me For this compound, the following factors are of primary concern:
Temperature: Elevated temperatures generally accelerate the rate of chemical degradation. openaccessjournals.comumsha.ac.ir Studies on sildenafil have shown good stability at refrigerated and room temperatures for extended periods, but thermal degradation can occur at higher temperatures. nih.govoup.comscielo.br
Humidity: Moisture can promote hydrolytic degradation. fiveable.me Therefore, this compound should be stored in a dry environment, protected from humidity.
Light: As discussed under photolytic stress, exposure to light, particularly UV radiation, can lead to the degradation of PDE5 inhibitors. nih.govnih.gov Therefore, this compound should be stored in light-resistant containers.
pH: The pH of a solution can have a profound effect on the stability of a compound, particularly its susceptibility to hydrolysis. nih.govumsha.ac.ir Sildenafil has been shown to be stable in a pH range of approximately 4.3. nih.gov The optimal pH for the stability of this compound in solution would need to be determined experimentally.
The table below summarizes the likely influence of environmental factors on the stability of this compound.
| Environmental Factor | Influence on Stability | Recommended Storage Condition |
| Temperature | Higher temperatures accelerate degradation. | Controlled room temperature or refrigeration. |
| Humidity | Promotes hydrolytic degradation. | Store in a desiccated environment. |
| Light | Can cause photolytic degradation. | Store in amber or opaque containers. |
| pH (in solution) | Extremes of pH can catalyze hydrolysis. | Store in a buffered solution at an optimized pH. |
Impurity Profiling and Quality Assurance for Fondenafil D5 Reference Materials
Sources and Classification of Impurities in Deuterated Compounds
Impurities in deuterated compounds such as Fondenafil-d5 can originate from various stages of the manufacturing process, storage, and handling. They are broadly classified into organic, inorganic, and residual solvents. pharmaffiliates.com A critical aspect specific to deuterated compounds is the presence of lower isotopologues, which can be considered impurities if not properly characterized as part of the active pharmaceutical ingredient's (API) distribution profile. acs.orgnih.gov
Process-Related Impurities: These impurities are introduced during the synthesis of the deuterated compound. aquigenbio.com They can include:
Starting materials and intermediates: Unreacted starting materials or intermediates from the synthetic route. europa.eu
By-products: Unwanted products resulting from side reactions that occur during the synthesis.
Reagents, ligands, and catalysts: Residual amounts of chemicals used to facilitate the chemical reactions. europa.eu
The synthesis of deuterated compounds may involve specialized and costly deuterated reagents, and the manufacturing costs can be higher than for their non-deuterated counterparts. nih.gov
Degradation-Related Impurities: These impurities form due to the chemical breakdown of the deuterated compound over time. aquigenbio.com Factors that can lead to degradation include exposure to light, heat, humidity, or interaction with excipients and container materials. aquigenbio.compharmtech.com
Isotopic Impurities: A unique challenge with deuterated compounds is the potential for incomplete deuteration, leading to the presence of molecules with fewer deuterium (B1214612) atoms than intended (lower isotopologues). acs.org There is ongoing discussion within regulatory bodies on whether to classify these isotopologues as impurities or as an integral part of the API's defined isotopic distribution. acs.orgnih.gov The presence of residual unlabeled drug in the deuterated internal standard is a known source of interference in bioanalysis. tandfonline.com
Analytical Strategies for Detection and Quantification of Organic Impurities
A multi-faceted analytical approach is necessary for the comprehensive detection and quantification of organic impurities in this compound. The choice of technique depends on the nature of the impurity and the required sensitivity.
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for separating and quantifying non-volatile organic impurities. pharmtech.comsenieer.com When coupled with a UV detector, it is widely used, though its sensitivity for very low-concentration impurities can be a limitation. senieer.com Two-dimensional HPLC (2D-HPLC) can enhance the detection of trace impurities. senieer.com
Gas Chromatography (GC): GC is the preferred method for analyzing volatile and semi-volatile organic impurities. pharmaffiliates.comthermofisher.com
Mass Spectrometry (MS):
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): These hyphenated techniques are powerful for identifying and quantifying impurities, offering high sensitivity and structural information. americanpharmaceuticalreview.com High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in determining the elemental composition of impurities. americanpharmaceuticalreview.com
Gas Chromatography-Mass Spectrometry (GC-MS): This is used for the identification and quantification of volatile impurities. pharmtech.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Quantitative NMR (qNMR): NMR is a valuable tool for the structural elucidation and quantification of impurities. It can be used to standardize impurity reference materials. The quality of the deuterated solvent used in NMR analysis is crucial to avoid interference from solvent impurities. fujifilm.com
The following table summarizes common analytical techniques for organic impurity analysis:
| Analytical Technique | Abbreviation | Primary Use in Impurity Analysis | Key Advantages |
| High-Performance Liquid Chromatography | HPLC | Separation and quantification of non-volatile organic impurities. pharmaffiliates.compharmtech.com | Robust, versatile, widely available. |
| Gas Chromatography | GC | Analysis of volatile and semi-volatile organic impurities. pharmaffiliates.comthermofisher.com | Excellent for volatile compounds. |
| Liquid Chromatography-Mass Spectrometry | LC-MS | Identification and quantification of a wide range of impurities with high sensitivity. americanpharmaceuticalreview.com | Provides molecular weight and structural information. |
| Gas Chromatography-Mass Spectrometry | GC-MS | Identification and quantification of volatile impurities. pharmtech.com | High sensitivity and specificity for volatile compounds. |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Structural elucidation and quantification of impurities. | Provides detailed structural information. |
Inorganic Impurities and Residual Solvents Analysis
Beyond organic impurities, the quality control of this compound reference materials must also address inorganic impurities and residual solvents.
Inorganic Impurities: These contaminants often originate from manufacturing processes and can include reagents, ligands, catalysts, and heavy metals. The ICH Q3D guideline provides a framework for controlling elemental impurities, categorizing them based on their toxicity. europeanpharmaceuticalreview.com
Analytical techniques for inorganic impurities include:
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the method of choice for analyzing elemental impurities due to its high sensitivity and ability to measure multiple elements simultaneously. thermofisher.com
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Another powerful technique for elemental analysis. icpms.cz
Residual Solvents: These are organic volatile chemicals used or produced during the manufacturing of the drug substance. Their presence is controlled according to the ICH Q3C guideline, which classifies solvents based on their toxicity risk. ich.org
The primary analytical technique for residual solvents is:
Gas Chromatography (GC): Often with a flame ionization detector (FID) or coupled with a mass spectrometer (GC-MS), is the standard method for quantifying residual solvents. pharmaffiliates.comresearchgate.net
Certified reference materials (CRMs) for residual solvent analysis are available to ensure the accuracy of these tests. sigmaaldrich.comthomassci.com
The table below outlines the classes of residual solvents as per ICH guidelines.
| Solvent Class | Description | Examples |
| Class 1 | Solvents to be avoided; known or suspected human carcinogens and environmental hazards. | Benzene, Carbon tetrachloride |
| Class 2 | Solvents to be limited in use due to inherent toxicity. | Acetonitrile (B52724), Toluene, Methylene Chloride sigmaaldrich.comthomassci.com |
| Class 3 | Solvents with low toxic potential. | Acetic acid, Ethanol pitt.edu |
Method Validation for Impurity Quantification and Limit Testing in this compound
To ensure that the analytical procedures used for impurity testing in this compound are reliable and fit for purpose, they must be properly validated. europa.eu The International Council for Harmonisation (ICH) provides guidelines, specifically ICH Q2(R1), on the validation of analytical procedures. ich.orgfda.gov
The validation process involves demonstrating the following characteristics of the analytical method:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. ich.orgeuropa.eu
Accuracy: The closeness of test results obtained by the method to the true value. ich.orgikev.org This can be determined by analyzing a sample with a known concentration of the impurity. ich.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ich.orgikev.org This includes repeatability (within the same laboratory over a short period) and intermediate precision (within-laboratory variations: different days, analysts, equipment, etc.). ikev.org
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. usp.org
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ikev.org The quantitation limit for an impurity should be at or below the reporting threshold. europa.euich.org
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. ich.org
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. ich.org
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ikev.org
A validation protocol should be established before the validation study, and the results should be documented in a validation report. europa.eu
Role of this compound as a Certified Reference Material in Research Quality Control
Certified Reference Materials (CRMs) are fundamental to achieving accurate and reliable measurements in analytical chemistry and are essential for quality control in pharmaceutical research. researchgate.netiaea.org this compound, when qualified as a CRM, plays a critical role in various aspects of quality control.
Key applications of this compound as a CRM include:
Instrument Calibration: CRMs are used to calibrate analytical instruments to ensure the accuracy of measurements. canada.caeuropa.eu
Method Validation: As a well-characterized material with a documented purity, this compound is used to validate analytical methods for the quantification of the non-deuterated Fondenafil and its metabolites. fda.govcanada.ca
Quality Control: this compound serves as a quality control material to assess the performance of analytical methods on an ongoing basis. researchgate.netcanada.ca By analyzing the CRM alongside test samples, laboratories can monitor the accuracy and precision of their results. researchgate.net
Internal Standard: Deuterated compounds like this compound are frequently used as internal standards in mass spectrometry-based bioanalysis to accurately quantify the corresponding non-deuterated analyte. pharmaffiliates.comresolvemass.ca
The production and certification of CRMs are conducted under stringent quality management systems, such as ISO 17034 and ISO/IEC 17025, to ensure their quality and traceability to international standards. sigmaaldrich.comcanada.cascientificlabs.com The use of CRMs like this compound provides confidence in the quality of analytical data, which is crucial for regulatory submissions and ensuring the safety and efficacy of pharmaceutical products. europa.eupharmaffiliates.com
Future Directions and Emerging Research Applications of Deuterated Fondenafil
Development of Novel Deuterated Analogs for Enhanced Analytical Performance
The development of novel deuterated analogs, including compounds like Fondenafil-d5, is a key strategy for improving the performance of analytical methods. nih.gov The primary goal of creating these analogs is to enhance metabolic stability and, consequently, bioavailability for in vivo studies, which is achieved through the deuterium (B1214612) kinetic isotope effect. nih.gov For analytical purposes, the stability of the deuterium label is paramount; it must be positioned on non-exchangeable sites within the molecule to prevent loss or exchange with protons from the solvent or sample matrix. acanthusresearch.com
The strategic placement of deuterium atoms can also influence the fragmentation patterns in mass spectrometry, which can be leveraged to create more reliable and interference-free analytical methods. nih.gov Research into deuterated sildenafil (B151) analogs has shown that these compounds can provide mechanistic insights into the fragmentation pathways of the parent molecule. nih.gov The development of this compound and other novel deuterated analogs will likely focus on optimizing the number and position of deuterium atoms to maximize analytical benefits such as minimizing cross-contribution between the analyte and the standard. nih.gov
Integration of this compound in Advanced Proteomics and Metabolomics Research
In the fields of proteomics and metabolomics, which involve the large-scale study of proteins and metabolites, deuterated standards like this compound are invaluable. mdpi.com These "omics" disciplines rely heavily on mass spectrometry to identify and quantify thousands of molecules in complex biological samples. mdpi.commdpi.com Deuterated internal standards are essential for correcting for matrix effects, where other compounds in the sample can interfere with the analysis, and for ensuring accurate and reproducible quantification. clearsynth.com
The use of deuterated standards allows researchers to confidently track changes in metabolite concentrations, which is crucial for understanding disease processes and drug metabolism. mdpi.comacs.org For instance, in untargeted metabolomics, where the goal is to detect any and all changes in metabolite levels, the integration of multiple analytical methods, often anchored by deuterated standards, is necessary to achieve comprehensive coverage of the metabolome. mdpi.com this compound can serve as a reliable internal standard in studies investigating the metabolic pathways of Fondenafil or other related compounds.
Application in Forensic Chemistry and Anti-Doping Research (as an analytical marker)
Forensic chemistry and anti-doping analysis demand highly sensitive and specific methods for the detection and quantification of prohibited substances. encyclopedia.pubmdpi.com Deuterated compounds are the gold standard for internal standards in these fields, ensuring the accuracy and reliability of results. nih.govoup.com The use of a deuterated internal standard, such as this compound, is recommended in widely accepted forensic toxicology guidelines to ensure robust and defensible data. oup.com
In anti-doping, laboratories are concerned with identifying not only approved drugs but also their unapproved analogs, which may be used to circumvent regulations. nih.govmdpi.com Fondenafil itself is an analog of sildenafil, and its deuterated form, this compound, would be an essential tool for developing quantitative methods to detect its presence in biological samples like blood or urine. researchgate.netcore.ac.uk The similar chemical and physical properties of the deuterated standard to the target analyte ensure that it behaves similarly during sample extraction and analysis, leading to more accurate quantification. researchgate.net The increasing use of comprehensive, high-throughput screening methods in forensic and anti-doping labs further underscores the need for high-quality deuterated internal standards. nih.gov
Computational Chemistry Approaches for Predicting Deuterium Isotope Effects and Analytical Behavior
Computational chemistry is becoming an indispensable tool for predicting the effects of deuterium substitution on the properties and behavior of molecules. mdpi.com Quantum electronic structure methods can be used to study deuterium isotope effects (DIE) on various parameters, including acid-base equilibria (pKa values). rsc.org These theoretical calculations can help researchers understand how deuteration will affect a molecule's chemical properties and analytical behavior before it is even synthesized.
For example, density functional theory (DFT) calculations can be used to predict changes in vibrational frequencies and rotational constants upon deuteration. ajchem-a.com These predictions are valuable for interpreting spectroscopic data and understanding how isotopic substitution influences molecular behavior. ajchem-a.comnih.gov In the context of this compound, computational methods could be employed to predict its fragmentation pattern in a mass spectrometer, aiding in the development of optimized analytical methods. nih.gov Such theoretical studies can guide the rational design of new deuterated standards with desired analytical characteristics.
Advancements in Automated High-Throughput Analysis Utilizing Deuterated Standards
The demand for faster and more efficient analytical methods has led to significant advancements in automated high-throughput analysis. researchgate.net Techniques like desorption electrospray ionization mass spectrometry (DESI-MS) allow for the direct analysis of samples with minimal preparation, at speeds of less than one sample per second. nsf.gov In these high-throughput workflows, deuterated internal standards are critical for maintaining data quality, including sensitivity and reproducibility. nsf.govmdpi.com
Automated platforms for hydrogen/deuterium exchange mass spectrometry (HDX-MS) have also been developed to increase throughput and precision. acs.orgbiorxiv.org These systems reduce the variability associated with manual sample handling. acs.org The integration of deuterated standards like this compound into automated sample preparation and analysis pipelines, often utilizing 96-well plate formats, is essential for achieving the speed and reliability required in modern drug discovery and clinical research. researchgate.netnih.gov
Q & A
Q. What methodologies are recommended for incorporating Fondenafil-d5 into pharmacokinetic studies?
this compound is commonly used as a stable isotope-labeled internal standard to quantify parent compounds in biological matrices. Key methodological considerations include:
- Chromatographic separation : Optimize LC-MS/MS parameters (e.g., column chemistry, mobile phase) to resolve this compound from endogenous interferents .
- Validation parameters : Assess sensitivity (LOQ ≤ 1 ng/mL), linearity (R² ≥ 0.99), and matrix effects (<15% variability) using calibration curves spiked with this compound .
- Sample preparation : Use protein precipitation or solid-phase extraction to minimize ion suppression in plasma/serum.
Table 1: Key Validation Parameters for this compound in LC-MS/MS
| Parameter | Requirement | Example Value |
|---|---|---|
| Sensitivity (LOQ) | ≤1 ng/mL | 0.5 ng/mL |
| Linearity (R²) | ≥0.99 | 0.995 |
| Precision (%RSD) | <15% | 8.2% |
Q. How should researchers design experiments to evaluate this compound’s role in enzyme inhibition assays?
Apply the PICOT framework to structure hypotheses:
- Population : Target enzyme (e.g., PDE5).
- Intervention : this compound at varying concentrations.
- Comparison : Non-deuterated Fondenafil.
- Outcome : IC₅₀ values and binding kinetics.
- Time : Pre-incubation duration (e.g., 30 min).
Control variables such as temperature (37°C) and pH (7.4) to mimic physiological conditions. Use kinetic assays (e.g., fluorescence polarization) to measure real-time inhibition .
Advanced Research Questions
Q. How can researchers resolve contradictions in metabolic stability data for this compound across studies?
Contradictions often arise from differences in experimental design or analytical techniques. Address discrepancies by:
- Cross-validation : Compare data from LC-MS/MS, ELISA, and radiometric assays to identify technique-specific biases .
- Confounding variables : Evaluate liver microsome sources (human vs. rodent) and incubation conditions (NADPH concentration, pH).
- Statistical reanalysis : Apply mixed-effects models to account for inter-lab variability .
Q. What strategies optimize this compound detection in complex matrices like cerebrospinal fluid (CSF)?
- Matrix modification : Dilute CSF 1:1 with ammonium acetate buffer to reduce viscosity.
- Ionization enhancement : Add 0.1% formic acid to improve ESI efficiency in MS .
- Selective detection : Use MRM transitions specific to this compound (e.g., m/z 462.3 → 283.1) to avoid interference from endogenous lipids.
Table 2: Comparison of Detection Methods for this compound
| Method | Sensitivity (LOQ) | Matrix Complexity Tolerance | Key Limitation |
|---|---|---|---|
| LC-MS/MS | 0.5 ng/mL | High | Cost of instrumentation |
| ELISA | 2.0 ng/mL | Moderate | Cross-reactivity risks |
| Radiometric | 5.0 ng/mL | Low | Radioactive waste |
Q. How can this compound be integrated into cross-disciplinary studies (e.g., neuropharmacology and environmental toxicology)?
- Neuropharmacology : Use this compound to track blood-brain barrier penetration via microdialysis paired with MS detection.
- Environmental toxicology : Employ deuterated analogs to distinguish pharmaceutical residues from natural isotopes in water samples. Apply PEO framework :
Methodological Frameworks
Refer to FINER criteria to evaluate research questions:
- Feasible : Ensure access to deuterated analogs and analytical instrumentation.
- Interesting : Address gaps in isotope dilution assay optimization.
- Novel : Explore understudied applications (e.g., this compound in epigenetics).
- Ethical : Adhere to chemical waste disposal protocols for deuterated compounds.
- Relevant : Align with FDA guidelines for bioanalytical method validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
